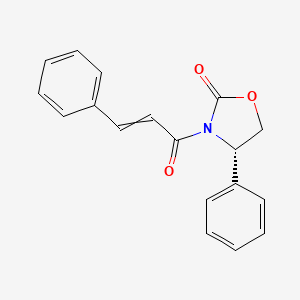![molecular formula C18H16N2O3S B12515241 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic conditions, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit key enzymes in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-6-carboxylic acid: Used in the synthesis of various pharmaceuticals and specialty chemicals.
2-Methylbenzothiazole: Studied for its potential as a selective inhibitor of monoamine oxidase B (MAO-B).
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-[benzyl(methyl)amino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H16N2O3S/c1-20(10-13-5-3-2-4-6-13)17(21)11-23-18(22)14-7-8-15-16(9-14)24-12-19-15/h2-9,12H,10-11H2,1H3 |
InChI Key |
LLHVZSFINMQQPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)
![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)

![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)






